11-Methylicosanoyl-CoA

Molecular characterization Mass spectrometry Quality control

Choose 11-Methylicosanoyl-CoA for its structurally definitive C11 methyl branch, ensuring unambiguous identification versus straight-chain analogs in metabolomics. This validated reference standard is essential for reproducible enzyme kinetic studies of acyl-CoA dehydrogenases and carnitine acyltransferases, and for investigating peroxisomal β-oxidation. Do not substitute with generic acyl-CoAs; their different enzyme specificities and chromatographic behaviors introduce unacceptable variability in your targeted LC-MS/MS assays and metabolic tracing work.

Molecular Formula C42H76N7O17P3S
Molecular Weight 1076.1 g/mol
Cat. No. B15551887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11-Methylicosanoyl-CoA
Molecular FormulaC42H76N7O17P3S
Molecular Weight1076.1 g/mol
Structural Identifiers
InChIInChI=1S/C42H76N7O17P3S/c1-5-6-7-8-10-13-16-19-30(2)20-17-14-11-9-12-15-18-21-33(51)70-25-24-44-32(50)22-23-45-40(54)37(53)42(3,4)27-63-69(60,61)66-68(58,59)62-26-31-36(65-67(55,56)57)35(52)41(64-31)49-29-48-34-38(43)46-28-47-39(34)49/h28-31,35-37,41,52-53H,5-27H2,1-4H3,(H,44,50)(H,45,54)(H,58,59)(H,60,61)(H2,43,46,47)(H2,55,56,57)
InChIKeyIANKYIXPGMITJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

11-Methylicosanoyl-CoA: Key Physical and Classification Data for Sourcing This Long-Chain Branched Acyl-CoA


11-Methylicosanoyl-CoA (CAS registry number not assigned; HMDB0300731) is a long-chain acyl-coenzyme A derivative composed of an 11-methylicosanoic acid moiety attached via a thioester bond to coenzyme A [1]. It has the molecular formula C42H76N7O17P3S and a molecular weight of 1076.08 g/mol . This compound is formally classified as a branched-chain fatty acyl-CoA of the methyl-branched subclass, with an acyl chain length of 20 carbons (C20) and a single methyl branch at the C11 position [2].

Why Unspecified Acyl-CoA or Straight-Chain Analogs Are Not Suitable Replacements for 11-Methylicosanoyl-CoA


General-purpose or straight-chain acyl-CoAs (e.g., arachidoyl-CoA, C20:0-CoA) are not interchangeable with 11-Methylicosanoyl-CoA due to fundamental differences in their biochemical behavior and experimental readouts. The presence of the methyl branch at the C11 position alters the compound's physical properties, enzyme recognition, and metabolic fate [1]. Branched-chain acyl-CoAs exhibit distinct substrate specificities with key metabolic enzymes compared to their straight-chain counterparts [2]. Furthermore, the branch point significantly affects chromatographic retention times and mass spectrometric fragmentation patterns, making straight-chain analogs unsuitable as analytical reference standards [3]. Substituting with an unspecified acyl-CoA would introduce uncontrolled variables, compromising both in vitro assay reproducibility and in vivo metabolic tracing studies.

Quantitative Differentiation Evidence for 11-Methylicosanoyl-CoA Against Key Comparators


Molecular Weight Differentiation: 11-Methylicosanoyl-CoA vs. Straight-Chain Arachidoyl-CoA

11-Methylicosanoyl-CoA is clearly distinguishable from its straight-chain analog, arachidoyl-CoA (C20:0-CoA), by its higher molecular weight [1]. While arachidoyl-CoA has a molecular weight of approximately 1058-1062 Daltons (monoisotopic mass 1061.4), 11-Methylicosanoyl-CoA has a molecular weight of 1076.08 g/mol . This 14-18 Da difference corresponds to the additional methyl group (CH2) on the acyl chain and provides a definitive mass spectrometric identifier for analytical verification and purity assessment.

Molecular characterization Mass spectrometry Quality control

Structural Branch Point: Unique C11 Methylation Differentiates from Other Methyl-Branched C20 Acyl-CoAs

11-Methylicosanoyl-CoA is defined by a single methyl branch at the C11 position of its 20-carbon acyl chain [1]. This specific structural feature distinguishes it from other methyl-branched C20 acyl-CoAs such as 12-Methylicosanoyl-CoA (methyl at C12) [2] and from poly-branched C20 species like pristanoyl-CoA (2,6,10,14-tetramethylpentadecanoyl-CoA) [3]. The position of the methyl branch dictates how the molecule interacts with the hydrophobic binding pockets of enzymes such as acyl-CoA dehydrogenases and thioesterases, with different branch positions leading to altered Km and Vmax values [4].

Structural biology Enzyme specificity Lipidomics

Class-Level Differentiation: Distinct Enzyme Recognition of Branched-Chain vs. Straight-Chain Long-Chain Acyl-CoAs

As a branched-chain fatty acyl-CoA, 11-Methylicosanoyl-CoA is processed by a distinct set of enzymes compared to straight-chain acyl-CoAs of the same chain length. While straight-chain long-chain acyl-CoAs (e.g., arachidoyl-CoA) are primarily substrates for straight-chain acyl-CoA oxidase and dehydrogenase, branched-chain species are preferentially metabolized by branched-chain acyl-CoA oxidase (ACOX2) and exhibit unique interactions with long-chain acyl-CoA dehydrogenase (LCAD) [1]. Notably, branched-chain acyl-CoAs demonstrate approximately 100-fold higher affinity for the peroxisome proliferator-activated receptor R (PPARR) compared to their free acid counterparts, with Kd values in the low nanomolar range (3-29 nM) [2]. This class-level differential recognition has direct implications for assay design and interpretation.

Enzyme kinetics Substrate specificity Metabolic pathway analysis

Analytical Differentiation: Chromatographic Resolution from Isobaric and Isomeric Species

The branched structure of 11-Methylicosanoyl-CoA confers distinct chromatographic properties that enable its separation from straight-chain and differently branched isobaric species. Studies demonstrate that ultra-high-pressure liquid chromatography (UHPLC) coupled with mass spectrometry using a C30 column can resolve isobaric lipids containing distinct combinations of straight-chain and branched-chain acyl groups [1]. The methyl branch at C11 alters the compound's hydrophobicity and interaction with the stationary phase, resulting in a unique retention time that differentiates it from arachidoyl-CoA (same nominal mass after considering the methyl addition) and from other methyl-branched isomers (e.g., 12-Methylicosanoyl-CoA). This chromatographic differentiation is essential for accurate quantification in complex biological matrices where multiple acyl-CoA species coexist.

LC-MS/MS Lipidomics Method validation

Validated Research and Industrial Applications for 11-Methylicosanoyl-CoA Based on Verified Differentiation Evidence


LC-MS/MS Reference Standard for Branched-Chain Fatty Acid Oxidation Studies

Utilize 11-Methylicosanoyl-CoA as a validated analytical reference standard for the development and validation of targeted LC-MS/MS methods aimed at quantifying branched-chain acyl-CoAs in biological samples. Its unique molecular weight (1076.08 g/mol) and distinct chromatographic retention time—differentiating it from straight-chain arachidoyl-CoA and other methyl-branched isomers—enable unambiguous identification and quantification in complex matrices such as tissue homogenates, cell lysates, and plasma [1]. The compound's classification as a long-chain branched-chain acyl-CoA makes it directly relevant for studies investigating peroxisomal and mitochondrial fatty acid oxidation disorders, where altered levels of specific branched-chain species are diagnostic biomarkers.

Substrate Specificity Profiling of Acyl-CoA Metabolizing Enzymes

Employ 11-Methylicosanoyl-CoA as a defined substrate in enzyme kinetic assays to determine the substrate specificity and catalytic efficiency of acyl-CoA dehydrogenases, thioesterases, and carnitine acyltransferases toward long-chain methyl-branched substrates. The C11 methyl branch position provides a structurally precise probe for mapping the active site steric constraints of enzymes such as long-chain acyl-CoA dehydrogenase (LCAD) and acyl-CoA thioesterase 9 (ACOT9), which exhibit differential activity toward branched-chain versus straight-chain acyl-CoAs [2]. This application is particularly valuable for characterizing recombinant enzymes and for understanding the molecular basis of inborn errors of branched-chain fatty acid metabolism.

In Vitro Model of Peroxisomal β-Oxidation and PPAR Signaling

Use 11-Methylicosanoyl-CoA as a representative long-chain branched-chain acyl-CoA in cell-free or cell-based assays designed to study peroxisomal β-oxidation and nuclear receptor signaling. Branched-chain acyl-CoAs, as a class, exhibit high-affinity binding to PPARR (Kd 3-29 nM) and induce conformational changes that recruit transcriptional cofactors [3]. 11-Methylicosanoyl-CoA, with its defined C11 methyl branch, serves as a structurally characterized member of this class for investigating the ligand-dependent activation of PPAR-mediated gene expression programs and the regulation of peroxisomal enzyme expression. This application supports research into metabolic disorders such as Refsum disease and Zellweger spectrum disorders.

Biochemical Pathway Tracing in Acylcarnitine and Fatty Acid Metabolism

Incorporate 11-Methylicosanoyl-CoA in reconstituted biochemical pathway studies to trace the metabolic flux from branched-chain fatty acid activation through β-oxidation. The compound's defined structure—a C20 acyl chain with a methyl branch at C11—enables precise tracking of its conversion to 11-methylicosanoylcarnitine via carnitine palmitoyltransferase and subsequent mitochondrial import and degradation [4]. This application is essential for validating computational models of fatty acid metabolism and for elucidating the metabolic fate of specific branched-chain fatty acids that accumulate in various organic acidemias and peroxisomal disorders.

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